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Compound of Interest

Compound Name: 4'-Hydroxy Azithromycin

Cat. No.: B13848241 Get Quote

A Technical Guide for Drug Development & SAR
Analysis[1]
Executive Summary & Chemical Identity[1]
4'-Hydroxy Azithromycin represents a specific structural modification of the azalide antibiotic

Azithromycin.[1] Unlike the parent compound, which possesses a desosamine sugar (3,4,6-

trideoxy-3-dimethylamino-D-xylo-hexose) at the C5 position, this derivative incorporates a

hydroxyl group at the 4'-position of the aminosugar, effectively converting the sugar moiety to a

mycaminose-like analogue (or 4'-hydroxy-desosamine).[1]

In the context of drug development, this compound serves two critical roles:

SAR Probe: It elucidates the tolerance of the ribosomal peptide exit tunnel for polar

substituents at the 4'-position of the C5-sugar.[1]

Impurity Reference Standard: It is a known oxidative metabolite/impurity that must be

quantified during API (Active Pharmaceutical Ingredient) profiling to ensure safety and

efficacy.[1]
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Property Data

Chemical Name 4'-Hydroxy Azithromycin

CAS Number 756825-20-4

Molecular Formula C₃₈H₇₂N₂O₁₃

Molecular Weight 764.98 g/mol

Core Scaffold 15-membered Azalide (Macrolide subclass)

Key Modification Hydroxylation at C4' of the Desosamine sugar

Pharmacological Mechanism of Action (MOA)[1]
Ribosomal Binding Dynamics
Azithromycin functions by binding to the 50S ribosomal subunit, specifically within the 23S

rRNA of the peptide exit tunnel.[1] The binding affinity is heavily governed by the C5-

desosamine sugar.[1]

Parent Interaction (Azithromycin): The 2'-OH of desosamine forms critical hydrogen bonds

with Nucleotide A2058 (E. coli numbering).[1] The 3'-dimethylamino group interacts

electrostatically.[1] The 4'-position (deoxy) typically resides in a hydrophobic pocket or a

region with limited steric tolerance.[1]

Derivative Interaction (4'-Hydroxy): The introduction of a polar hydroxyl group (-OH) at the 4'-

position alters this interaction landscape.[1]

Steric Penalty: The additional oxygen atom may introduce steric clashes with the tunnel

wall residues (e.g., A2058/A2059 region).[1]

Entropic Cost:[1] Desolvation of the 4'-OH is required for binding, potentially reducing the

free energy of binding (

) compared to the lipophilic parent.[1]

Mechanism Visualization
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The following diagram illustrates the signaling and binding logic, contrasting the parent

compound with the 4'-hydroxy derivative.
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Figure 1: Comparative binding logic of Azithromycin vs. 4'-Hydroxy derivative at the ribosomal

interface.[1]

Structure-Activity Relationship (SAR) Analysis
The 4'-hydroxy modification provides a "negative control" or "polarity probe" in macrolide

design.[1]
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The "Desosamine vs. Mycaminose" Rule
In 14-membered macrolides (e.g., Erythromycin), replacing desosamine with mycaminose (4'-

OH) typically results in a 2-4 fold reduction in antibacterial potency against standard pathogens

like S. aureus.[1]

Lipophilicity: The 4'-OH reduces the LogP (partition coefficient), making the molecule more

hydrophilic.[1] This can impair passive diffusion across the bacterial cell membrane,

particularly in Gram-negative organisms where azithromycin typically excels compared to

erythromycin.[1]

Basicity: The pKa of the 3'-dimethylamino group may be slightly perturbed by the adjacent

electron-withdrawing hydroxyl group, potentially affecting the protonation state required for

ribosomal binding.[1]

Pharmacological Data Summary (Predicted vs. Parent)
Parameter

Azithromycin
(Parent)

4'-Hydroxy
Derivative

Impact Analysis

C5 Sugar Desosamine Mycaminose-like Polarity Increase

LogP (Est.) ~3.0 - 4.0 ~2.5 - 3.0
Reduced membrane

permeability

Ribosome Affinity
High (

)
Moderate/Lower

Steric hindrance at 4'-

position

Metabolic Stability High (Azalide ring) Moderate

4'-OH is a site for

Phase II conjugation

(Glucuronidation)

Primary Utility Therapeutic API
Reference Standard /

Metabolite

Essential for impurity

qualification

Experimental Protocols for Characterization
To validate the pharmacological activity and identity of 4'-Hydroxy Azithromycin, the following

self-validating protocols are recommended.
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Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To quantify the antibacterial potency shift caused by the 4'-OH modification.[1]

Preparation:

Dissolve 4'-Hydroxy Azithromycin (Reference Std) in DMSO to a stock concentration of

10 mg/mL.[1]

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

Serial Dilution:

Perform 2-fold serial dilutions in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

Include Azithromycin (Parent) as a positive control.[1]

Inoculation:

Inoculate with S. aureus (ATCC 29213) and H. influenzae (ATCC 49247) at

CFU/mL.[1]

Incubation:

Incubate at 37°C for 16-20 hours (ambient air).

Readout:

Determine MIC as the lowest concentration inhibiting visible growth.[1]

Validation Criteria: The MIC of the parent Azithromycin must fall within CLSI quality control

ranges (e.g., 0.5 - 2 µg/mL for S. aureus).[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)
ID
Objective: To confirm the position of hydroxylation (Structural Proof).
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Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Method: ESI Positive Mode.

Fragmentation Logic:

Look for the specific cleavage of the sugar moieties.[1]

Parent Ion:

m/z.[1]

Fragment Ions: Identify the neutral loss of the cladinose sugar (unchanged) vs. the

modified desosamine.

Key Indicator: The desosamine fragment ion will show a mass shift of +16 Da (Oxygen)

compared to the standard desosamine fragment (

158 vs 174).[1]

Synthesis & Degradation Pathways[1]
Understanding the origin of this derivative is crucial for controlling it in drug substances.[1]
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Figure 2: Origin pathways for 4'-Hydroxy Azithromycin: Biological metabolism vs. Synthetic

production.[1]

Synthetic Note: For research purposes, 4'-Hydroxy Azithromycin is often synthesized by

coupling the azithromycin aglycone with a protected mycaminose donor, rather than direct
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oxidation, to ensure regioselectivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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